molecular formula C9H8Br2O B1339720 2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene CAS No. 69227-61-8

2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene

Cat. No. B1339720
CAS RN: 69227-61-8
M. Wt: 291.97 g/mol
InChI Key: BEILBPGDCMZRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene" is a brominated aromatic ether with potential applications in organic synthesis. The presence of bromine atoms on the benzene ring makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the regioselective 2,4-dibromohydration of conjugated enynes has been reported, which is a method that could potentially be adapted for the synthesis of 2,4-dibromo-1-[(prop-2-en-1-yl)oxy]benzene . Additionally, palladium-catalyzed annulation of benzene-1,2-diol and propargylic carbonates has been used to synthesize related compounds, suggesting that a palladium-catalyzed approach might be applicable .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex, with the potential for various interactions in the solid state. For example, 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives exhibit C–Br...π(arene) interactions, which could also be relevant for the structure of 2,4-dibromo-1-[(prop-2-en-1-yl)oxy]benzene . The dihedral angles between substituent groups and the benzene ring plane, as seen in related compounds, would also be an important structural feature to consider .

Chemical Reactions Analysis

Brominated aromatic compounds are known to participate in various chemical reactions. The presence of bromine atoms can facilitate further functionalization through nucleophilic substitution reactions. For example, the synthesis of natural products and derivatives often involves the use of brominated intermediates, which can undergo further transformations such as O-demethylation . The reactivity of the prop-2-en-1-yl group in 2,4-dibromo-1-[(prop-2-en-1-yl)oxy]benzene would also be a key aspect of its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ethers like 2,4-dibromo-1-[(prop-2-en-1-yl)oxy]benzene are influenced by their molecular structure. The electronic properties, such as dipole moment and polarizability, can be predicted using computational methods like Hartree–Fock and density functional theory, as demonstrated in studies of similar molecules . The presence of bromine atoms is likely to increase the molecular weight and density compared to non-brominated analogs. The compound's solubility in organic solvents and its melting and boiling points would be important physical properties to consider.

Scientific Research Applications

Structural Analysis and Crystallography

  • Molecular Conformation and Packing : Studies on brominated aromatic compounds reveal insights into molecular conformations, dihedral angles between rings, and packing interactions in crystals. For example, the structural analysis of bromophenyl propenone derivatives shows the planarity of the propenone unit and its angular relationship with adjacent rings, providing a basis for understanding molecular interactions and crystal packing (Suwunwong et al., 2009; Jasinski et al., 2010) Suwunwong et al., 2009; Jasinski et al., 2010.

  • Intermolecular Interactions : Research on bromophenyl derivatives emphasizes the role of C—H⋯Br hydrogen bonds, π–π stacking, and other weak intermolecular interactions in forming stable crystal structures. These interactions are crucial for the design of molecular assemblies and materials with desired properties (Fun et al., 2008; Kapoor et al., 2011) Fun et al., 2008; Kapoor et al., 2011.

Organic Synthesis and Functional Materials

  • Synthetic Precursors : Brominated aromatic compounds serve as valuable precursors in organic synthesis, facilitating the construction of complex molecules. Their reactivity enables various transformations, including coupling reactions and cyclizations, which are foundational in synthesizing pharmaceuticals and functional materials (Gabriele et al., 2006) Gabriele et al., 2006.

  • Coordination Polymers and MOFs : The structural versatility of brominated ligands is exploited in the formation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation technologies (Li et al., 2012) Li et al., 2012.

properties

IUPAC Name

2,4-dibromo-1-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEILBPGDCMZRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553241
Record name 2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene

CAS RN

69227-61-8
Record name 2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.